Vicenin 3
Overview
Description
Vicenin-3 is a C-glycosyl compound that is apigenin substituted by a beta-D-glucosyl group and a beta-D-xylosyl group at positions 6 and 8 respectively . It has a role as a plant metabolite and is functionally related to an isovitexin .
Molecular Structure Analysis
Vicenin-3 has a molecular formula of C26H28O14 . It is a C-glycosyl compound and a trihydroxyflavone . More detailed structural analysis would require advanced techniques such as NMR spectroscopy.Chemical Reactions Analysis
Vicenin-3 has been found to inhibit the production of Nitric oxide (NO) and Prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . More research is needed to fully understand the chemical reactions involving Vicenin-3.Physical And Chemical Properties Analysis
Vicenin-3 has a molecular weight of 564.49 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications
Cancer Research Applications:
- Vicenin-2, closely related to Vicenin-3, was identified as a novel inhibitor of the STAT3 signaling pathway in human hepatocellular carcinoma. It was found to significantly inhibit STAT3 protein expression and induce apoptosis in cancer cells (Huang et al., 2020).
- It exhibited potent anti-inflammatory effects in a study on Urtica circularis and was effective in modifying LPS-induced total nitrite and TNF-α production in cultured murine macrophages (Marrassini et al., 2011).
- Another study demonstrated the anti-cancer effects of Vicenin-2 as a single agent and in combination with docetaxel in prostate cancer (Nagaprashantha et al., 2011).
- Vicenin-2 also showed inhibitory effects on Wnt/β-catenin signaling and induced apoptosis in HT-29 human colon cancer cell line (Yang et al., 2018).
Diabetes and Metabolic Disorder Research:
- A study highlighted the anti-diabetic potential of Vicenin-2, demonstrating strong inhibition of α-glucosidase, protein tyrosine phosphatase 1B, and rat lens aldose reductase in vitro (Islam et al., 2014).
- Vicenin-2 gold nanoparticles were synthesized and evaluated for their effect on glucose utilization efficiency in 3T3-L1 adipocytes, suggesting potential applications in diabetes management (Chockalingam et al., 2015).
Pharmacokinetics and Drug Delivery:
- A high-performance liquid chromatography (HPLC) method was developed for determining Vicenin-1 in rat plasma, contributing to pharmacokinetic, tissue distribution, and excretion studies (Kandhare et al., 2016).
Radioprotection and Anti-Inflammatory Applications:
- Vicenin was studied for its protective effect against prenatal irradiation-induced genomic instability and its consequences in adult mice (Uma Devi & Satyamitra, 2004).
- It also displayed anti-inflammatory effects on dextran sulfate sodium-induced colitis in mice, suggesting its potential as a therapeutic drug for treating ulcerative colitis (Yin et al., 2019).
Other Applications:
- Vicenin-2 was identified as a potential natural inhibitor against SARS-CoV-2 3CLpro, indicating its relevance in the context of COVID-19 (Liao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-MCIQUCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin 3 | |
CAS RN |
59914-91-9 | |
Record name | Vicenin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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